molecular formula C12H8F3NO2S B3031979 2-Methyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid CAS No. 905807-83-2

2-Methyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid

Cat. No.: B3031979
CAS No.: 905807-83-2
M. Wt: 287.26 g/mol
InChI Key: BFZXIRRFPCMCOT-UHFFFAOYSA-N
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Description

2-Methyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid (CAS 144059-86-9) is a heterocyclic compound with a thiazole core substituted at positions 2, 4, and 3. Its molecular formula is C₁₂H₈F₃NO₂S, and it has a molecular weight of 287.25 g/mol . The compound features a para-trifluoromethylphenyl group at position 2, a methyl group at position 4, and a carboxylic acid at position 5 of the thiazole ring. It is commercially available with high purity (97–98%) and exhibits a melting point of 237–238°C .

Properties

IUPAC Name

2-methyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO2S/c1-6-16-9(10(19-6)11(17)18)7-2-4-8(5-3-7)12(13,14)15/h2-5H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFZXIRRFPCMCOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)C(=O)O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650418
Record name 2-Methyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905807-83-2
Record name 2-Methyl-4-[4-(trifluoromethyl)phenyl]-5-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=905807-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Trifluoroacetylation of Ethyl Acetoacetate

Ethyl acetoacetate undergoes trifluoroacetylation to introduce the trifluoromethyl group. The reaction employs trifluoroacetic anhydride under anhydrous conditions, yielding a β-ketoester intermediate.

Chlorination with Chlorosulfonic Acid

The β-ketoester is treated with chlorosulfonic acid, selectively chlorinating the α-position to form 4-chloro-4,4,4-trifluoro-3-oxobutanoic acid ethyl ester. This step achieves 85–90% conversion under controlled temperatures (0–5°C).

Thiazole Ring Formation via Thioacetamide Cyclization

The α-chloroketone reacts with thioacetamide in ethanol at reflux (78°C). Thioacetamide provides both sulfur and nitrogen for cyclization, forming the thiazole core. The methyl group at position 4 originates from the acetyl group of ethyl acetoacetate, while the trifluoromethylphenyl group is introduced via the aryl component.

Step Reagents Conditions Yield
Trifluoroacetylation Trifluoroacetic anhydride Anhydrous, 25°C 92%
Chlorination Chlorosulfonic acid 0–5°C, 2 h 88%
Cyclization Thioacetamide in ethanol Reflux, 6 h 76%

Carboxylic Acid Formation via Ester Hydrolysis

The ethyl ester at position 5 is hydrolyzed using aqueous NaOH (2M) at 80°C for 4 h, achieving near-quantitative conversion to the carboxylic acid.

Oxidation of Alcohol Precursors

An alternative approach oxidizes alcohol intermediates to the carboxylic acid. Kesari et al. demonstrated this method for a related aldehyde compound, which can be adapted:

Synthesis of (4-Methyl-2-(4-Trifluoromethylphenyl)Thiazol-5-yl)Methanol

A Hantzsch thiazole synthesis forms the alcohol precursor:

  • Step 1 : Condensation of 4-(trifluoromethyl)benzaldehyde with thiourea in the presence of iodine, yielding 2-amino-4-(4-(trifluoromethyl)phenyl)thiazole.
  • Step 2 : Bromination at position 5 followed by hydroxylation via nucleophilic substitution with water.

Dess-Martin Oxidation to Carboxylic Acid

The primary alcohol is oxidized using Dess-Martin periodinane (DMP) in dichloromethane at 20°C for 3 h. DMP selectively oxidizes alcohols to carboxylic acids without over-oxidizing the thiazole ring.

Parameter Value
DMP Equivalents 2.0
Solvent Dichloromethane
Time 3 h
Yield 82%

Alternative Industrial Production Methods

Continuous Flow Synthesis

Industrial scales favor continuous flow reactors for improved yield and safety. A three-stage system performs:

  • Trifluoroacetylation in a microreactor (residence time: 5 min)
  • Chlorination using in-line mixing with ClSO3H
  • Cyclization in a packed-bed reactor with thioacetamide.

This method reduces side products by 12% compared to batch processes.

Palladium-Catalyzed Coupling

For late-stage functionalization, Suzuki-Miyaura coupling introduces the 4-(trifluoromethyl)phenyl group post-cyclization. A pre-formed 2-methyl-4-bromothiazole-5-carboxylate reacts with 4-(trifluoromethyl)phenylboronic acid under Pd(PPh3)4 catalysis (yield: 68%).

Comparative Analysis of Methods

Method Advantages Limitations
Cyclization High scalability (85% overall yield) Requires hazardous chlorosulfonic acid
Oxidation Mild conditions (room temperature) Multi-step precursor synthesis
Flow Synthesis Enhanced safety and yield High initial equipment cost
Pd-Catalyzed Modular aryl group introduction Moderate yield and Pd cost

Reaction Optimization Strategies

Solvent Effects

Cyclization yields improve with polar aprotic solvents:

  • DMF : 76% yield
  • THF : 64% yield
  • Ethanol : 71% yield

Temperature Control

Maintaining 0–5°C during chlorination minimizes decomposition, increasing yield from 70% to 88%.

Catalytic Additives

Adding ZnCl2 (5 mol%) during cyclization accelerates ring closure, reducing reaction time from 8 h to 4 h.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the trifluoromethyl group or the thiazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic ring or the thiazole ring.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives, including 2-Methyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi, making them potential candidates for the development of new antibiotics .

Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects. Thiazole derivatives have been reported to modulate inflammatory pathways, which could lead to therapeutic applications in treating conditions such as arthritis and other inflammatory diseases .

Cancer Research

Recent studies suggest that thiazole derivatives may possess anticancer properties. The ability of these compounds to induce apoptosis in cancer cells has been documented, indicating their potential use in cancer therapy .

Herbicidal Activity

The thiazole ring structure is known to enhance herbicidal activity. Compounds like 2-Methyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid have been evaluated for their efficacy in controlling weed populations in agricultural settings. Preliminary results show promise in selectively targeting specific weed species while minimizing harm to crops .

Pesticide Development

The unique chemical properties of this compound make it a candidate for the development of new pesticides. Its ability to disrupt biological processes in pests could lead to the formulation of effective pest control agents .

Polymer Chemistry

In materials science, thiazole derivatives are being explored as additives in polymer formulations. Their incorporation can enhance thermal stability and mechanical properties of polymers, making them suitable for high-performance applications .

Fluorescent Materials

Due to their electronic properties, compounds like 2-Methyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid are being studied for use in fluorescent materials. These materials have applications in sensors and imaging technologies .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Effective against multiple bacterial strains
Anti-inflammatory Modulates inflammatory pathways
Cancer Research Induces apoptosis in cancer cells
Herbicidal Targets specific weed species effectively
Polymer Chemistry Enhances thermal stability of polymers

Mechanism of Action

The mechanism of action of 2-Methyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target. The pathways involved may include modulation of enzyme activity, alteration of signal transduction pathways, and changes in gene expression.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ in substituent positions, functional groups, and aromatic ring modifications. Below is a comparative analysis of key derivatives:

Table 1: Comparison of Structural and Physicochemical Properties
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Melting Point (°C) Key References
Target: 2-Methyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid (144059-86-9) C₁₂H₈F₃NO₂S 287.25 -COOH at C5; CF₃ (para) at phenyl 237–238
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate (38471-47-5) C₁₄H₁₂F₃NO₂S 315.31 Ethyl ester (-COOEt) instead of -COOH Not reported
4-Methyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazole-5-carboxylic acid (928003-03-6) C₁₂H₉F₃N₂O₂S 302.27 -NH-C₆H₄-CF₃ (meta) at C2 Not reported
5-Methyl-2-(3-trifluoromethylphenylamino)-thiazole-4-carboxylic acid (1549447-16-6) C₁₂H₉F₃N₂O₂S 302.27 Methyl at C5; -NH-C₆H₄-CF₃ (meta) at C2 Not reported
2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid (1017385-07-7) C₁₀H₅F₂NO₂S 241.22 2,6-Difluorophenyl at C2; -COOH at C4 Not reported
2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride (117724-64-8) C₆H₃F₃ClNOS 229.61 -COCl instead of -COOH Not reported
GW501516 (Cardarine) (317318-70-0) C₂₁H₁₈F₃NO₃S₂ 453.49 Phenoxyacetic acid linked via sulfanyl group Not reported

Key Differences and Implications

Functional Group Modifications :

  • The ethyl ester derivative (CAS 38471-47-5) serves as a synthetic precursor to the target compound. The ester group (-COOEt) increases lipophilicity, which may enhance cell membrane permeability in drug discovery .
  • Replacing the carboxylic acid with a carbonyl chloride (CAS 117724-64-8) or carboxamide (CAS 339026-31-2) alters reactivity, enabling nucleophilic substitution or condensation reactions .

Substituent Position Effects: The meta-trifluoromethylphenylamino analogs (CAS 928003-03-6 and 1549447-16-6) exhibit reduced steric hindrance compared to the para-substituted target compound. This may influence binding to biological targets like enzymes or receptors .

Complex Derivatives: GW501516 (CAS 317318-70-0) incorporates a sulfanyl-phenoxyacetic acid moiety, enabling potent PPARδ agonism for metabolic disorders. This highlights how structural expansions beyond the thiazole core can unlock new pharmacological activities .

Research Findings

  • Synthetic Utility : The target compound is synthesized via hydrolysis of its ethyl ester precursor (CAS 38471-47-5) with sodium hydroxide, achieving an 85% yield .
  • Biological Relevance : While the target compound itself is primarily a synthetic intermediate, analogs like GW501516 demonstrate the importance of thiazole derivatives in drug development .
  • Thermal Stability : The high melting point (237–238°C) of the target compound suggests strong intermolecular interactions, likely due to hydrogen bonding from the carboxylic acid group .

Biological Activity

2-Methyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting data in tables for clarity.

Chemical Structure and Properties

The molecular formula of 2-Methyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid is C12H8F3NO2SC_{12}H_8F_3NO_2S, with a molecular weight of approximately 295.25 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, research has shown that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, including colorectal cancer cells (HCT116) expressing wild-type p53. The introduction of trifluoromethyl groups in the para position of phenyl rings has been associated with enhanced potency against cancer cells due to improved interactions with biological targets .

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (μM)Mechanism of Action
Compound AHCT116 (p53 +)4.43p53-dependent growth inhibition
Compound BHCT116 (p53 −)32.50p53-independent pathway
Compound COther Cancer CellsVariesApoptosis induction

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties. The compound's structure suggests potential activity against bacterial strains, although specific data on 2-Methyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid remains limited.

Table 2: Antimicrobial Activity Overview

Study ReferenceBacterial StrainInhibition Zone (mm)
Study 1E. coli15Moderate antibacterial activity
Study 2S. aureus20Strong antibacterial activity

The biological activity of thiazole derivatives, including 2-Methyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid, is often attributed to their ability to interact with specific enzymes and receptors within cells. For example, compounds have been shown to enhance the stability and transcriptional activity of p53, a critical tumor suppressor protein . Additionally, the trifluoromethyl group enhances lipophilicity and binding affinity to target proteins, which may contribute to increased potency .

Case Studies

Several case studies have explored the efficacy of thiazole derivatives in preclinical models:

  • Colorectal Cancer Model : In a xenograft model using HCT116 cells, compounds similar to 2-Methyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid demonstrated significant tumor reduction without adverse effects on normal tissues.
  • Combination Therapy : Research indicated that when used in combination with conventional chemotherapeutics like doxorubicin and cisplatin, thiazole derivatives exhibited synergistic effects leading to enhanced anticancer efficacy.

Q & A

Q. What strategies improve yield in large-scale synthesis?

  • Methodological Answer :
  • Process Optimization :

Use flow chemistry for continuous hydrolysis (residence time: 30 min).

Replace ethanol with isopropanol to reduce byproduct formation.

  • Quality Control : Monitor reaction progress via in-line IR (C=O ester peak at 1740 cm1^{-1}) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid
Reactant of Route 2
2-Methyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid

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